N-(3,4-dimethylphenyl)-2-[N-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methoxyanilino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-2-[N-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methoxyanilino]acetamide is a sulfonamide.
Scientific Research Applications
Chloroacetamides in Herbicides
Chloroacetamides, including compounds similar to the specified chemical, are used as herbicides. Studies have shown their effectiveness in controlling annual grasses and broad-leaved weeds in various crops. Their mechanism involves inhibiting fatty acid synthesis in plants like Scenedesmus Acutus (Weisshaar & Böger, 1989).
Molecular Conformation and Biological Activities
Research on derivatives of 4-antipyrine, a compound structurally related to the specified chemical, indicates diverse biological activities such as analgesic, antibacterial, and anti-inflammatory effects. These derivatives exhibit different molecular conformations and hydrogen bonding, contributing to their biological properties (Narayana et al., 2016).
Heterolysis and Chemical Reactions
Studies involving pyrazol α-chloroacetanilide derivatives, similar to the specified chemical, have explored their chemical reactions under different conditions. These reactions are significant for understanding the structural transformation and formation of new compounds under varying catalytic conditions (Rouchaud et al., 2010).
Capsaicinoids and Structural Analysis
The structural analysis of capsaicinoids, which are related to the specified compound, reveals insights into their conformation and potential pharmacological properties. These studies contribute to understanding the molecular basis of their effects and potential uses (Park et al., 1995).
Coordination Complexes in Biochemistry
Research on pyrazole-acetamide derivatives, structurally similar to the specified chemical, has led to the development of novel coordination complexes with metals like Cobalt (Co) and Copper (Cu). These complexes have been studied for their potential antioxidant activities and molecular structures (Chkirate et al., 2019).
Properties
Molecular Formula |
C22H26N4O4S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[N-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methoxyanilino]acetamide |
InChI |
InChI=1S/C22H26N4O4S/c1-14-6-7-18(12-15(14)2)23-21(27)13-26(19-8-10-20(30-5)11-9-19)31(28,29)22-16(3)24-25-17(22)4/h6-12H,13H2,1-5H3,(H,23,27)(H,24,25) |
InChI Key |
QVTJDAICPQMUMU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=C(NN=C3C)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=C(NN=C3C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.